molecular formula C46H82N20O18Pt B1197320 Pt-Bis-netropsin CAS No. 132642-25-2

Pt-Bis-netropsin

Cat. No.: B1197320
CAS No.: 132642-25-2
M. Wt: 1398.4 g/mol
InChI Key: ICRICQDIIIWVJK-UHFFFAOYSA-N
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Description

Pt-Bis-netropsin is a synthetic compound that combines the DNA-binding properties of netropsin with the unique characteristics of platinum-based drugs. It is designed to bind to the minor groove of DNA, stabilizing the structure and inhibiting the unwinding of DNA strands. This compound has shown potential in antiviral and anticancer therapies due to its ability to interfere with DNA replication and transcription processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pt-Bis-netropsin involves the conjugation of two netropsin molecules via a platinum linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesis reactors and high-throughput purification techniques are employed to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pt-Bis-netropsin primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

    DNA Binding: this compound binds to the minor groove of DNA, particularly at AT-rich regions.

    Reaction Conditions: The binding reactions are usually carried out in aqueous solutions at physiological pH and temperature.

Major Products: The major product of the interaction between this compound and DNA is a stable DNA-ligand complex that inhibits DNA unwinding and replication .

Scientific Research Applications

Pt-Bis-netropsin has a wide range of scientific research applications:

Mechanism of Action

Pt-Bis-netropsin exerts its effects by binding to the minor groove of DNA, particularly at AT-rich regions. This binding stabilizes the DNA structure and prevents the unwinding of DNA strands, which is essential for replication and transcription. The platinum linker enhances the binding affinity and specificity of the compound for DNA .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of Pt-Bis-netropsin: this compound combines the DNA-binding properties of netropsin with the unique characteristics of platinum-based drugs. This dual functionality enhances its binding affinity and specificity for DNA, making it a potent inhibitor of DNA replication and transcription. Unlike netropsin and distamycin, this compound has the added advantage of the platinum linker, which contributes to its antiviral and anticancer activities .

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]-N-[5-[3-(dimethylamino)propylcarbamoyl]-1-propylpyrrol-3-yl]-1-propylpyrrole-2-carboxamide;azane;nitric acid;platinum(2+);dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H37N7O3.2HNO3.2NO3.2H3N.Pt/c2*1-5-9-29-16-18(13-19(29)22(32)25-8-7-11-28(3)4)27-23(33)20-12-17(26-21(31)14-24)15-30(20)10-6-2;4*2-1(3)4;;;/h2*12-13,15-16H,5-11,14,24H2,1-4H3,(H,25,32)(H,26,31)(H,27,33);2*(H,2,3,4);;;2*1H3;/q;;;;2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRICQDIIIWVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82N20O18Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132642-25-2
Record name Pt-Bis-netropsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132642252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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